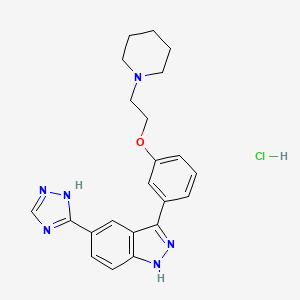

CC-401 hydrochloride

描述

准备方法

CC-401 盐酸盐是通过一系列化学反应合成的,这些反应涉及其核心结构的形成,然后添加盐酸以增强其溶解度和稳定性 . 合成路线通常包括以下步骤:

- 形成吲唑核心。

- 引入三唑环。

- 连接哌啶氧乙基。

- 最后添加盐酸形成 CC-401 盐酸盐 .

化学反应分析

CC-401 盐酸盐经历各种化学反应,包括:

氧化: 在特定条件下可以氧化形成氧化衍生物。

还原: 还原反应可以改变其官能团,导致不同的类似物。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应 . 由这些反应形成的主要产物通常是具有修饰官能团的 CC-401 盐酸盐衍生物 .

科学研究应用

Diabetes Research

CC-401 has been shown to promote β-cell replication, which is crucial for insulin production in the pancreas. In vitro studies indicate that CC-401 induces β-cell replication through the inhibition of dual-specificity tyrosine phosphorylation-regulated kinases 1A and 1B. This mechanism enhances the expression of replication-promoting genes while inhibiting the expression of p27Kip1, a known β-cell replication inhibitor . The compound's ability to stimulate human β-cell growth presents a promising avenue for diabetes treatment strategies aimed at restoring functional β-cell mass.

Oncology

In cancer research, CC-401 demonstrates synergistic effects when combined with chemotherapeutic agents. For instance, studies on colon cancer cell lines (HT29 and SW620) have shown that CC-401 enhances DNA damage induced by chemotherapy, leading to increased sensitivity to treatments like oxaliplatin under hypoxic conditions . In vivo experiments using mouse xenograft models have corroborated these findings, indicating that CC-401 not only delays tumor growth but also potentiates the effects of anti-angiogenic therapies such as bevacizumab .

Case Study 1: Diabetes Treatment

A study published in Diabetes explored the role of CC-401 in enhancing human β-cell replication. Researchers found that treatment with CC-401 significantly increased the replication rate of human β-cells in vitro. The study highlighted the compound's potential as a therapeutic agent for diabetes by expanding endogenous β-cell populations, thereby improving insulin secretion capabilities .

Case Study 2: Colon Cancer Therapy

Another investigation focused on the effects of CC-401 in combination with standard chemotherapy regimens for colon cancer. The results showed that CC-401 not only improved response rates in sensitive cell lines but also altered the tumor microenvironment to favor therapeutic efficacy. In particular, combining CC-401 with oxaliplatin resulted in a marked increase in tumor regression compared to oxaliplatin alone .

作用机制

相似化合物的比较

CC-401 盐酸盐由于其作为 JNK 抑制剂的高选择性和效力而独一无二。类似的化合物包括:

SP600125: 另一种 JNK 抑制剂,但与 CC-401 盐酸盐相比选择性较低。

坦西替尼 (CC-930): 一种具有抗纤维化活性的强效 JNK 抑制剂.

JNK-IN-8: 一种具有高选择性的不可逆 JNK 抑制剂.

生物活性

CC-401 hydrochloride, also known as CC-401, is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), which plays a significant role in various cellular processes including cell proliferation, survival, and apoptosis. This compound has garnered attention for its potential therapeutic applications in cancer treatment and diabetes management due to its unique mechanism of action.

CC-401 is classified as an ATP-competitive anthrapyrazolone compound that selectively inhibits all three isoforms of JNK (JNK1, JNK2, and JNK3) with Ki values ranging from 25 to 50 nM. The compound binds to the ATP-binding site of JNK, preventing the phosphorylation of the transcription factor c-Jun, which is crucial for the regulation of genes involved in cell proliferation and survival .

Key Features:

- Selectivity: CC-401 exhibits over 40-fold selectivity for JNK compared to other kinases such as p38 and ERK .

- Inhibition Effects: In vitro studies show that CC-401 can inhibit sorbitol-induced phosphorylation of c-Jun in a dose-dependent manner without affecting the phosphorylation of JNK itself .

Anticancer Activity

CC-401 has been extensively studied for its anticancer properties. In preclinical models, it has demonstrated synergistic effects when combined with chemotherapy agents like oxaliplatin and bevacizumab, particularly in colon cancer cell lines such as HT29 and SW620. The combination therapy resulted in enhanced DNA damage and delayed tumor growth in xenograft models .

Table 1: Summary of Anticancer Activity Studies

| Study Type | Model | Treatment | Outcome |

|---|---|---|---|

| In Vitro | Colon cancer cell lines | CC-401 + Oxaliplatin | Increased DNA damage |

| In Vivo | Mouse xenografts | CC-401 + Bevacizumab | Tumor growth delay |

| Combination Therapy | HT29-derived xenografts | CC-401 + Chemotherapy | Enhanced efficacy against tumors |

β-Cell Replication

Recent studies have revealed that CC-401 promotes β-cell replication through inhibition of dual-specificity tyrosine phosphorylation-regulated kinases (DYRK) 1A and 1B. This effect is particularly notable in rodent models and human β-cells, suggesting a potential application for diabetes treatment by expanding endogenous β-cell populations .

Table 2: Effects on β-Cell Replication

| Cell Type | Mechanism | Result |

|---|---|---|

| Rodent β-cells | DYRK1A/B inhibition | Induction of β-cell replication |

| Human β-cells | DYRK1A/B inhibition | Enhanced replication via NFAT pathway modulation |

Case Study 1: Combination Therapy in Colon Cancer

In a study involving HT29-derived mouse xenografts, mice treated with CC-401 alongside oxaliplatin showed a significant delay in tumor growth compared to control groups. The treatment regimen included intraperitoneal injections of CC-401 at 25 mg/kg every three days, combined with oxaliplatin administered weekly .

Case Study 2: Diabetes Management

In vitro assays demonstrated that CC-401 effectively increased the expression of replication-promoting genes while inhibiting the activity of p27Kip1, a known inhibitor of cell cycle progression in β-cells. This dual action supports the potential use of CC-401 in therapeutic strategies aimed at enhancing β-cell function in diabetic patients .

属性

IUPAC Name |

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O.ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBVXKYKWOUGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。